

# Application Note & Synthesis Protocol: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

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## Compound of Interest

Compound Name:	2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Cat. No.:	B016450

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## Abstract

This document provides a comprehensive guide for the synthesis of **2,4-diamino-6-hydroxy-5-nitrosopyrimidine**, a critical intermediate in the pharmaceutical industry. This pyrimidine derivative is a key precursor for the synthesis of various biologically active molecules, including the diuretic Triamterene and the purine derivative Guanine, which is a fundamental building block for antiviral drugs like Ganciclovir[1]. The protocol detailed herein is based on the nitrosation of 2,4-diamino-6-hydroxypyrimidine, a robust and high-yielding method suitable for laboratory-scale synthesis. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical process parameters, safety considerations, and characterization techniques.

## Introduction and Significance

**2,4-Diamino-6-hydroxy-5-nitrosopyrimidine** (DAHNP) is a heterocyclic compound characterized by a pyrimidine core functionalized with two amino groups, a hydroxyl group, and a nitroso group at the C5 position[2]. Its molecular formula is  $C_4H_5N_5O_2$ , with a molecular weight of 155.11 g/mol [2]. The compound typically appears as a pale red to light red solid with a very high melting point, exceeding 360°C[2].

The strategic importance of DAHNP lies in its role as a versatile synthetic intermediate. The nitroso group can be readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP)[3][4]. This tri-substituted pyrimidine is a direct precursor to purine

ring systems. For instance, subsequent cyclization of TAHP with formic acid or its derivatives yields guanine, a crucial component of nucleic acids and a starting material for antiviral nucleoside analogues[1][5]. This synthetic strategy, building the imidazole ring onto a pre-formed pyrimidine ring, is a common and efficient approach for purine synthesis[1].

## Underlying Chemical Principles: Electrophilic Nitrosation

The synthesis of DAHNP is achieved through the electrophilic aromatic substitution of 2,4-diamino-6-hydroxypyrimidine. The pyrimidine ring, particularly at the C5 position, is highly activated towards electrophilic attack due to the strong electron-donating effects of the two amino groups (-NH<sub>2</sub>) and the hydroxyl group (-OH).

The reaction is typically performed in an acidic aqueous medium. An acid, such as glacial acetic acid or formic acid, reacts with sodium nitrite (NaNO<sub>2</sub>) to generate nitrous acid (HNO<sub>2</sub>) in situ. The nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO<sup>+</sup>). This ion is the active electrophile that attacks the electron-rich C5 position of the pyrimidine ring, leading to the formation of the C-N bond and yielding the desired 5-nitroso product. The reaction progress is often indicated by a distinct color change to red as the product precipitates from the solution[1].

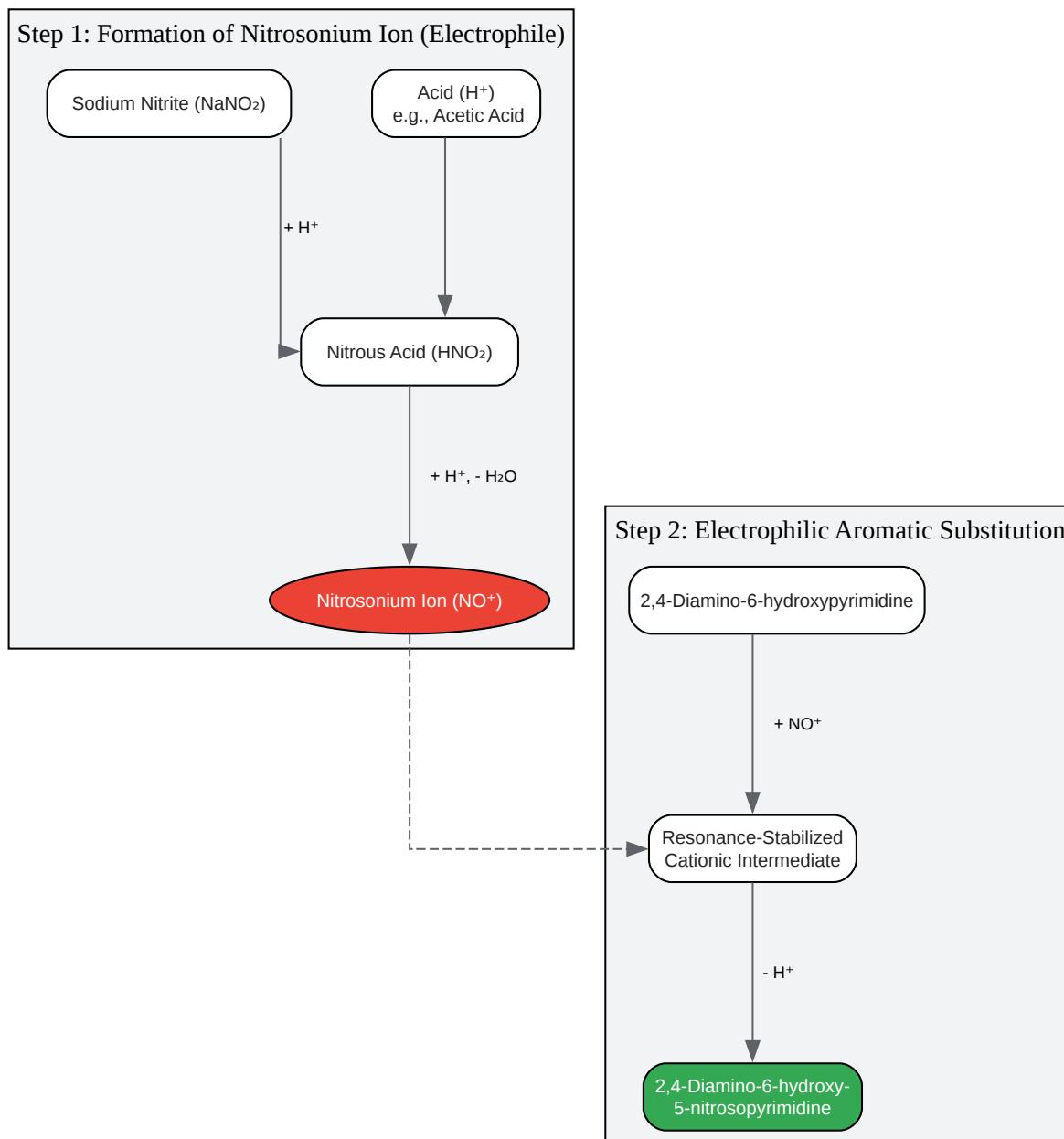
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Diagram 1: Reaction mechanism for the nitrosation of 2,4-diamino-6-hydroxypyrimidine.

## Detailed Experimental Protocol

This protocol is adapted from a well-established procedure with a reported yield of approximately 80%[1]. Alternative methods utilize dilute formic acid instead of acetic acid, which can facilitate easier recovery of solvents and reagents in larger-scale operations[6][7].

## Materials and Reagents

Reagent/Material	Grade	Supplier Example	Notes
2,4-Diamino-6-hydroxypyrimidine	≥98% Purity	Sigma-Aldrich	The starting material.
Sodium Nitrite (NaNO <sub>2</sub> )	ACS Reagent, ≥97%	Fisher Scientific	The nitrosating agent.
Glacial Acetic Acid (CH <sub>3</sub> COOH)	ACS Reagent, ≥99.7%	VWR	Provides the acidic medium.
Distilled or Deionized Water (H <sub>2</sub> O)	Laboratory Grade	-	Used as the primary solvent.
Ethanol (C <sub>2</sub> H <sub>5</sub> OH)	95% or Absolute	-	For washing the final product.
3 L Beaker or Reaction Flask	-	-	
Magnetic Stirrer and Stir Bar	-	-	For continuous agitation.
Filtration Apparatus (Büchner funnel)	-	-	For isolating the product.
pH Meter or pH paper	-	-	For monitoring acidity if needed.

## Synthesis Workflow

Diagram 2: Step-by-step workflow for the synthesis of DAHNP.

## Step-by-Step Procedure

- Preparation: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of distilled water. Begin stirring with a magnetic stirrer to create a suspension[1].
- Reagent Addition: In a separate smaller beaker, prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this sodium nitrite solution to the pyrimidine suspension[1].
- Acidification: While continuing to stir vigorously, introduce 40 mL of glacial acetic acid drop-wise into the reaction mixture. A distinct color change to red should be observed as the acid is added, indicating the formation of the nitroso product[1].
- Reaction: Allow the reaction mixture to stir at ambient room temperature for a period of 16 hours to ensure the reaction goes to completion[1].
- Isolation: After 16 hours, the red precipitate is collected by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected filter cake thoroughly with distilled water to remove any unreacted salts or acid. Follow this with a wash using ethanol to help displace the water and facilitate drying[1].
- Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The expected yield is approximately 59 g (80%)[1].

## Quantitative Data Summary

Compound	Molecular Wt. (g/mol)	Amount Used	Moles (mol)	Molar Ratio
2,4-Diamino-6- hydroxypyrimidin e	126.11	60.0 g	0.476	1.0
Sodium Nitrite (NaNO <sub>2</sub> )	69.00	34.0 g	0.493	1.04
Glacial Acetic Acid (CH <sub>3</sub> COOH)	60.05	40.0 mL	~0.700	1.47
Product (DAHNP) - Theoretical	155.11	73.8 g	0.476	1.0
Product (DAHNP) - Expected	155.11	~59 g	~0.380	~0.80

## Safety, Handling, and Waste Disposal

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
- Handling: The reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of dust from the solid reagents and product.
- Waste Disposal: The filtrate from the reaction is acidic and contains residual nitrites. It should be neutralized with a suitable base (e.g., sodium carbonate) before disposal according to local institutional guidelines. Ensure that the neutralization process is performed cautiously to control any potential gas evolution.

## Characterization

- Appearance: Pale red to light red solid[2].

- Melting Point: Decomposes above 360°C[2].
- Infrared (IR) Spectroscopy: The product can be characterized by IR spectroscopy. Key peaks reported include absorptions around 3200  $\text{cm}^{-1}$  (N-H stretching), 1700  $\text{cm}^{-1}$  (C=O stretching, tautomeric form), and 1625  $\text{cm}^{-1}$  (N-H bending)[1].
- Purity: Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

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## References

- 1. [tsijournals.com](http://tsijournals.com) [tsijournals.com]
- 2. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- 3. [prepchem.com](http://prepchem.com) [prepchem.com]
- 4. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 5. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 7. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
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